molecular formula C6H14N2O B164982 N'-(2-methoxyethyl)-N,N-dimethylmethanimidamide CAS No. 134166-62-4

N'-(2-methoxyethyl)-N,N-dimethylmethanimidamide

Cat. No. B164982
M. Wt: 130.19 g/mol
InChI Key: GEPVQAPOAJXZQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxyethyl)-N,N-dimethylmethanimidamide, also known as MEMDMIA, is a chemical compound that has been widely used in scientific research. It is a versatile reagent that can be used for the synthesis of various organic compounds. MEMDMIA is a colorless liquid that has a molecular weight of 159.25 g/mol. It is a polar compound that is soluble in water, ethanol, and other organic solvents. MEMDMIA has a wide range of applications in the field of organic chemistry, biochemistry, and pharmacology.

Mechanism Of Action

The mechanism of action of N'-(2-methoxyethyl)-N,N-dimethylmethanimidamide is not well understood. However, it is believed that N'-(2-methoxyethyl)-N,N-dimethylmethanimidamide acts as a nucleophile and reacts with various electrophiles to form stable adducts. N'-(2-methoxyethyl)-N,N-dimethylmethanimidamide can also act as a Lewis base and coordinate with metal ions to form complex compounds. In biochemistry, N'-(2-methoxyethyl)-N,N-dimethylmethanimidamide can protect amino groups from unwanted reactions and can be easily removed under mild conditions.

Biochemical And Physiological Effects

N'-(2-methoxyethyl)-N,N-dimethylmethanimidamide has no known biochemical or physiological effects. It is a non-toxic compound that is safe to handle and use in the laboratory.

Advantages And Limitations For Lab Experiments

N'-(2-methoxyethyl)-N,N-dimethylmethanimidamide has several advantages for use in laboratory experiments. It is a versatile reagent that can be used for the synthesis of various organic compounds. N'-(2-methoxyethyl)-N,N-dimethylmethanimidamide is also easy to handle and store, and it has a long shelf life. However, there are some limitations to the use of N'-(2-methoxyethyl)-N,N-dimethylmethanimidamide. It is a polar compound that may not be suitable for some reactions. N'-(2-methoxyethyl)-N,N-dimethylmethanimidamide can also be expensive, depending on the source and purity of the compound.

Future Directions

There are several future directions for the use of N'-(2-methoxyethyl)-N,N-dimethylmethanimidamide in scientific research. One area of interest is the development of new synthetic methods using N'-(2-methoxyethyl)-N,N-dimethylmethanimidamide as a reagent or catalyst. N'-(2-methoxyethyl)-N,N-dimethylmethanimidamide can also be used for the synthesis of new drugs and drug intermediates. Another area of interest is the use of N'-(2-methoxyethyl)-N,N-dimethylmethanimidamide as a protecting group for other functional groups in organic synthesis. Furthermore, the development of new applications for N'-(2-methoxyethyl)-N,N-dimethylmethanimidamide in biochemistry and pharmacology is an area of ongoing research.
Conclusion:
In conclusion, N'-(2-methoxyethyl)-N,N-dimethylmethanimidamide is a versatile reagent that has been widely used in scientific research. It has a wide range of applications in organic chemistry, biochemistry, and pharmacology. N'-(2-methoxyethyl)-N,N-dimethylmethanimidamide is easy to handle and store, and it has a long shelf life. Although the mechanism of action of N'-(2-methoxyethyl)-N,N-dimethylmethanimidamide is not well understood, it is a safe and non-toxic compound that has no known biochemical or physiological effects. There are several future directions for the use of N'-(2-methoxyethyl)-N,N-dimethylmethanimidamide in scientific research, including the development of new synthetic methods, the synthesis of new drugs, and the use of N'-(2-methoxyethyl)-N,N-dimethylmethanimidamide as a protecting group in organic synthesis.

Synthesis Methods

N'-(2-methoxyethyl)-N,N-dimethylmethanimidamide can be synthesized by reacting N,N-dimethylformamide with methoxyethylamine in the presence of a strong base such as potassium hydroxide. The reaction is carried out at room temperature for several hours until the product is formed. The yield of N'-(2-methoxyethyl)-N,N-dimethylmethanimidamide is usually high, and the purity can be improved by recrystallization or distillation.

Scientific Research Applications

N'-(2-methoxyethyl)-N,N-dimethylmethanimidamide has been used in various scientific research applications. It is commonly used as a reagent for the synthesis of amides, imines, and other organic compounds. N'-(2-methoxyethyl)-N,N-dimethylmethanimidamide can also be used as a catalyst for various chemical reactions. In biochemistry, N'-(2-methoxyethyl)-N,N-dimethylmethanimidamide is used as a protecting group for amino acids and peptides. It is also used as a reagent for the synthesis of nucleosides and nucleotides. N'-(2-methoxyethyl)-N,N-dimethylmethanimidamide has been used in pharmacology for the synthesis of various drugs and drug intermediates.

properties

CAS RN

134166-62-4

Product Name

N'-(2-methoxyethyl)-N,N-dimethylmethanimidamide

Molecular Formula

C6H14N2O

Molecular Weight

130.19 g/mol

IUPAC Name

N'-(2-methoxyethyl)-N,N-dimethylmethanimidamide

InChI

InChI=1S/C6H14N2O/c1-8(2)6-7-4-5-9-3/h6H,4-5H2,1-3H3

InChI Key

GEPVQAPOAJXZQB-UHFFFAOYSA-N

SMILES

CN(C)C=NCCOC

Canonical SMILES

CN(C)C=NCCOC

synonyms

Methanimidamide, N-(2-methoxyethyl)-N,N-dimethyl- (9CI)

Origin of Product

United States

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